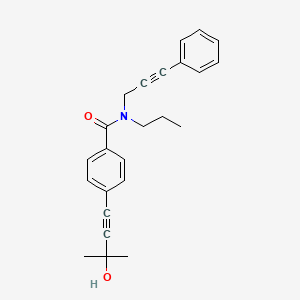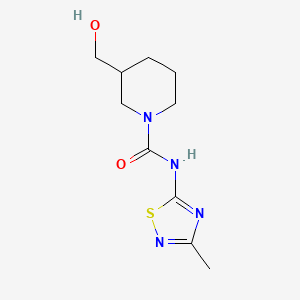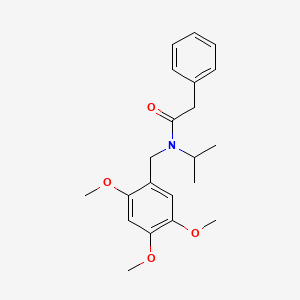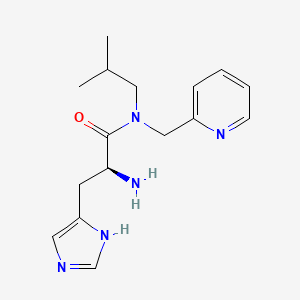![molecular formula C13H18Cl2N2O3S B5901426 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide](/img/structure/B5901426.png)
2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide, also known as ADMS, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative that has shown promising results in various scientific studies, particularly in the treatment of cancer and other diseases.
作用机制
The mechanism of action of 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide is not fully understood, but it is thought to involve the inhibition of various cellular processes that are essential for cancer cell growth and proliferation. It has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair, which can lead to the death of cancer cells. Additionally, 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has been shown to have a variety of biochemical and physiological effects on cancer cells and other cells in the body. It has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair, which can lead to the death of cancer cells. Additionally, 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has several advantages for lab experiments, including its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, it also has some limitations, including the fact that its mechanism of action is not fully understood and its potential side effects are not yet fully known.
未来方向
There are several potential future directions for research on 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide. One possible direction is to further investigate its mechanism of action and identify specific cellular targets that are affected by the compound. Another potential direction is to explore its potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to fully understand the potential side effects of 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide and to develop strategies to minimize these effects.
合成方法
The synthesis of 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide involves a series of chemical reactions that require specialized laboratory equipment and expertise. The process begins with the reaction of 4-(allyloxy)-3,5-dichlorobenzylamine with N-methylethanesulfonamide, which results in the formation of the desired product. The reaction is typically carried out under controlled conditions, and the yield of the product can be optimized through careful optimization of the reaction parameters.
科学研究应用
2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. Various studies have shown that 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has potent anticancer activity, particularly against breast cancer, lung cancer, and prostate cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylamino]-N-methylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-3-5-20-13-11(14)7-10(8-12(13)15)9-17-4-6-21(18,19)16-2/h3,7-8,16-17H,1,4-6,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMUULUZAOCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNCC1=CC(=C(C(=C1)Cl)OCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(2E)-3-phenylprop-2-en-1-yl]cyclopropanamine](/img/structure/B5901354.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B5901359.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-pyridin-4-ylethyl)benzamide](/img/structure/B5901371.png)

![1-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane](/img/structure/B5901383.png)

![(2-sec-butoxy-3-methoxybenzyl)[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B5901400.png)
![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5901403.png)
![N-(2-methoxyphenyl)-3-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)propanamide](/img/structure/B5901408.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5901416.png)

![5-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5901422.png)
![2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide](/img/structure/B5901435.png)